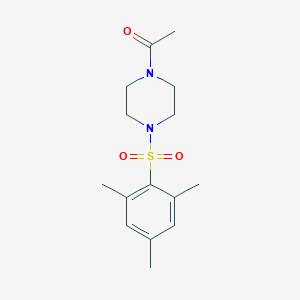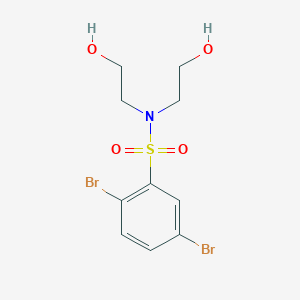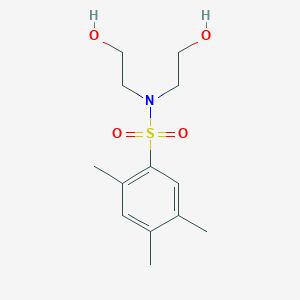
1-Acetyl-4-(mesitylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(mesitylsulfonyl)piperazine, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AMPP is a piperazine derivative that has been synthesized through a multi-step process and has been shown to have a wide range of properties that make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(mesitylsulfonyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase B (PKB) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyl-4-(mesitylsulfonyl)piperazine has a number of advantages and limitations for use in lab experiments. Its unique properties make it a valuable tool for scientific research, but its high cost and limited availability can make it difficult to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research involving 1-Acetyl-4-(mesitylsulfonyl)piperazine. One area of research could focus on further understanding its mechanism of action, which could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research could focus on the development of new cancer treatments based on the inhibitory effects of this compound on cancer cell growth. Additionally, research could focus on the development of new pain medications based on the anti-inflammatory and analgesic effects of this compound.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-(mesitylsulfonyl)piperazine involves a multi-step process that begins with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. The mesitylsulfonyl chloride is then reacted with piperazine to form the intermediate product, 1-(mesitylsulfonyl)piperazine. The final step involves the acetylation of the intermediate product with acetic anhydride to form this compound.
Applications De Recherche Scientifique
1-Acetyl-4-(mesitylsulfonyl)piperazine has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C15H22N2O3S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11-9-12(2)15(13(3)10-11)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3 |
Clé InChI |
GDIBYELBNPNETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















